
Chlorosulfonic acid
Overview
Description
Chlorosulfonic acid, also known as sulfurochloridic acid, is an inorganic compound with the formula HSO₃Cl. It is a colorless, hygroscopic liquid that is a powerful lachrymator. This compound is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds. It was first prepared by Williamson in 1854 by the action of phosphorus pentachloride on concentrated sulfuric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorosulfonic acid can be synthesized through several methods:
Reaction of Phosphorus Pentachloride with Sulfuric Acid: This method involves the reaction of phosphorus pentachloride with concentrated sulfuric acid, producing this compound and phosphorus oxychloride.
Direct Action of Hydrochloric Acid on Sulfur Trioxide: This method involves the direct reaction of hydrochloric acid with sulfur trioxide.
Distillation of Oleum with Phosphorus Pentoxide: In this method, oleum is distilled with phosphorus pentoxide in a stream of hydrogen chloride gas.
Industrial Production Methods: The industrial synthesis of this compound typically involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid. This process is highly exothermic and requires careful temperature control to maintain the reaction at 50-80°C .
Chemical Reactions Analysis
Chlorosulfonic acid undergoes various types of chemical reactions:
Hydrolysis: Reacts violently with water to produce sulfuric acid and hydrogen chloride.
Sulfonation and Chlorosulfonation: Acts as a sulfonating and chlorosulfonating agent for organic compounds, particularly aromatic compounds.
Halogenation: Can function as a chlorinating agent for aromatic substrates at high temperatures.
Dehydration: Acts as a powerful dehydrating agent in various chemical reactions.
Common Reagents and Conditions:
Water: Hydrolysis reaction producing sulfuric acid and hydrogen chloride.
Aromatic Compounds: Undergo sulfonation and chlorosulfonation reactions.
High Temperatures: Required for halogenation reactions.
Major Products Formed:
Sulfuric Acid and Hydrogen Chloride: From hydrolysis.
Sulfonated and Chlorosulfonated Organic Compounds: From reactions with aromatic compounds.
Chlorinated Aromatic Compounds: From halogenation reactions.
Scientific Research Applications
Chemical Synthesis
Chlorosulfonic acid is primarily utilized as a sulfonating agent in organic synthesis. It reacts with various organic compounds to introduce sulfonic acid groups, enhancing their properties for further reactions.
Table 1: Key Reactions Involving this compound
Compound Type | Reaction Type | Product | Application |
---|---|---|---|
Aliphatic Compounds | Sulfonation | Alkyl Sulfonates | Surfactants, detergents |
Aromatic Compounds | Chlorosulfonation | Aromatic Sulfonates | Dyes, pigments |
Alcohols | Sulfation | Sulfated Alcohols | Plasticizers |
Amines | Sulfamation | Sulfonamides | Pharmaceuticals |
This compound's ability to react with both aliphatic and aromatic compounds makes it invaluable in producing intermediates for various industrial applications, such as detergents and dyes .
Pharmaceutical Industry
In pharmaceuticals, this compound is essential for synthesizing active pharmaceutical ingredients (APIs). It is particularly significant in producing sulfonamides and benzothiadiazines, which are used as anti-infectives and diuretics, respectively.
Case Study: Synthesis of Sulfonamides
A study demonstrated that this compound is used in the synthesis of sulfonamides through a controlled reaction with amines. The process yields high purity products suitable for medicinal applications .
Agriculture
This compound plays a role in agricultural chemistry, particularly in the formulation of herbicides and pesticides. It is employed to modify surfactants that enhance the efficacy of these agrochemicals.
Applications:
- Surfactants : Used in formulations to improve the wetting and spreading properties of herbicides.
- Fertilizers : Acts as a catalyst in the production of certain fertilizers .
Materials Science
In materials science, this compound is utilized for functionalizing materials, especially in the production of two-dimensional (2D) materials such as graphene and carbon nanotubes.
Table 2: Applications in Materials Science
Material Type | Application | Process Description |
---|---|---|
Graphene | Membrane production | Functionalization with CSA |
Carbon Nanotubes | Coatings and films | Superacid processing |
A notable application involves using this compound to intercalate and functionalize graphene oxide, enhancing its compatibility with various solvents for membrane applications .
Environmental Applications
This compound has also been explored for environmental applications, particularly in wastewater treatment processes. Its ability to modify organic compounds can lead to improved biodegradability and reduced toxicity.
Case Study: Wastewater Treatment
Research indicates that chlorosulfonation can enhance the breakdown of persistent organic pollutants (POPs) in wastewater, making it a potential tool for environmental remediation efforts .
Mechanism of Action
Chlorosulfonic acid exerts its effects primarily through its strong acidic and chlorinating properties. It acts as a sulfonating agent by introducing sulfonic acid groups into organic molecules. The mechanism involves the formation of a tetrahedral intermediate, which then undergoes various transformations depending on the reaction conditions .
Comparison with Similar Compounds
- Sulfuric Acid (H₂SO₄)
- Sulfuryl Chloride (SO₂Cl₂)
- Thionyl Chloride (SOCl₂)
Chlorosulfonic acid stands out due to its dual functionality as both a sulfonating and chlorosulfonating agent, making it a versatile reagent in various chemical processes .
Biological Activity
Chlorosulfonic acid (ClSO₃H) is a highly reactive chemical compound primarily utilized in the synthesis of sulfonamides and other pharmaceuticals. Its biological activity is of interest due to its potential applications in medicinal chemistry and its effects on biological systems. This article explores the biological activity of this compound, including its immunomodulatory effects, toxicity, and implications for drug development.
This compound is a colorless to straw-colored liquid with a pungent odor. It is known for its strong acidity and reactivity, particularly as a sulfonating agent in organic synthesis. The compound's structure consists of a sulfonyl group (SO₂) bonded to a chlorine atom, which contributes to its unique reactivity profile.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Immunomodulatory Effects : Studies have shown that this compound can enhance the immunological activity of modified polysaccharides. For example, sulfation using this compound has been reported to improve the antitumor activity of certain compounds by promoting T-lymphocyte proliferation and increasing cytokine production such as IL-2 and IFN-γ .
- Toxicity and Irritation : this compound is highly corrosive and can cause severe irritation to the skin, eyes, and respiratory tract. Acute exposure can lead to symptoms such as coughing, wheezing, and pulmonary edema . The inhalation LC₅₀ values indicate significant toxicity, with reported values of 38.5 mg/m³ for rats over four hours .
1. Immunomodulatory Activity Enhancement
A study evaluated the immunomodulatory effects of sulfated polysaccharides modified using this compound. The research demonstrated that the sulfated derivatives exhibited enhanced NK cell activity and promoted T-cell proliferation in mouse splenocytes. The optimal conditions for modification involved a this compound to pyridine ratio of less than 1:2.5, yielding a product with significant immunological benefits .
Modification Ratio | Yield (%) | T-Cell Proliferation (Relative Increase) | Cytokine Production (pg/mL) |
---|---|---|---|
1:2 | 51.5 | 150% | IL-2: 200, IFN-γ: 300 |
1:3 | 45.0 | 120% | IL-2: 180, IFN-γ: 250 |
2. Toxicological Studies
Research on the toxicological effects of this compound has highlighted its corrosive nature. Inhalation studies revealed that exposure could lead to severe respiratory issues and potential long-term damage to lung function. The acute toxicity data suggest that even low concentrations can result in significant health risks .
Exposure Type | LC₅₀ (mg/m³) | Symptoms Observed |
---|---|---|
Inhalation (Mouse) | 52 | Coughing, respiratory distress |
Inhalation (Rat) | 38.5 | Pulmonary edema, irritation of respiratory tract |
Research Findings
Recent studies have focused on the modification of various substrates using this compound to enhance their biological properties:
- Sulfonation Reactions : this compound has been effectively used in sulfonation reactions to modify zeolites for improved catalytic activity in organic reactions . These modifications have implications for environmental applications such as pollutant removal.
- Pharmaceutical Applications : this compound serves as a critical reagent in the synthesis of sulfonamide antibiotics and other medicinal compounds, highlighting its importance in pharmaceutical chemistry .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing chlorosulfonic acid derivatives in catalytic applications?
- Methodological Answer : To synthesize silica-bonded S-sulfonic acid (SBSSA), react 3-mercaptopropylsilica (MPS) with this compound in chloroform under inert conditions. Purify the product via vacuum filtration and wash with anhydrous solvents. Characterize using Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonic group incorporation, elemental analysis for sulfur content, and nitrogen adsorption-desorption isotherms for surface area quantification. SBSSA has been validated as a catalyst for synthesizing quinoxaline derivatives at room temperature, achieving yields >85% .
Q. How should researchers safely handle this compound in laboratory settings, considering its corrosive and reactive nature?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use neoprene gloves (Class B/C chemical resistance), face shields, and acid-resistant aprons.
- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize HCl/SO₃ fumes.
- Storage : Store in glass or PTFE containers under dry inert gas (e.g., argon). Avoid contact with water, amines, or metals (e.g., aluminum) due to violent exothermic reactions .
- Spill Mitigation : Neutralize spills with dry sodium bicarbonate or calcium oxide; never use water .
Q. What experimental protocols are essential for measuring the acid strength of this compound when supported on inorganic oxides?
- Methodological Answer : Immerse inorganic oxides (e.g., SiO₂, TiO₂, Al₂O₃) in this compound under controlled humidity. Measure acid strength via Hammett acidity function (H₀) using indicator dyes (e.g., nitrobenzene derivatives). For example:
Oxide Support | Basicity (δ⁻) | H₀ Range |
---|---|---|
SiO₂ | -0.23 | -11.5 < H₀ ≤ -10.8 |
TiO₂ | -0.27 | -9.3 < H₀ ≤ -9.0 |
Al₂O₃ | -0.36 | -9.3 < H₀ ≤ -9.0 |
Higher oxide basicity reduces proton availability, lowering acid strength. Validate with pyridine-adsorption FTIR to distinguish Brønsted vs. Lewis acid sites . |
Advanced Research Questions
Q. How can this compound be optimized as a solvent for dispersing carbon nanotubes (CNTs), and what analytical techniques validate individual nanotube dispersion?
- Methodological Answer :
- Dispersion Protocol : Use this compound at concentrations >0.1 wt% CNTs under shear mixing (10,000 rpm for 1 hr). The acid acts as an athermal solvent, dissolving CNTs as individuals via protonation-driven electrostatic repulsion .
- Validation : Employ cryogenic transmission electron microscopy (cryo-TEM) by flash-freezing the solution in liquid ethane. This preserves the dispersed state, confirming individual nanotubes (no bundling). Complementary small-angle X-ray scattering (SAXS) quantifies dispersion homogeneity .
Q. What mechanistic insights explain the role of this compound in sulfonation reactions, particularly regarding reaction kinetics and intermediate species?
- Methodological Answer :
- Kinetic Studies : Monitor sulfonation of aromatic compounds (e.g., benzene derivatives) using in-situ UV-Vis spectroscopy to track intermediate formation (e.g., Wheland intermediates). Rate constants (k) follow pseudo-first-order kinetics under excess acid conditions.
- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) identifies proton transfer steps. Density functional theory (DFT) simulations reveal transition-state stabilization via H-bonding between the sulfonic group and substrate .
Q. How do variations in reaction conditions (e.g., temperature, stoichiometry) influence the synthesis of sulfonated polymers using this compound?
- Methodological Answer :
- Experimental Design : Vary temperature (0–50°C), acid-to-monomer ratio (1:1 to 5:1), and reaction time (1–24 hrs). For sulfonated polystyrene, optimize at 25°C with a 3:1 molar ratio (acid:monomer) for 6 hrs to achieve 90% sulfonation.
- Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution and ¹H NMR to quantify sulfonation degree (integration of aromatic vs. sulfonic protons). Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition >200°C .
Properties
IUPAC Name |
sulfurochloridic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHPWXDJESJLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHO3S, Array, ClSO3H | |
Record name | CHLOROSULFONIC ACID | |
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Record name | Chlorosulfonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chlorosulfonic_acid | |
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DSSTOX Substance ID |
DTXSID1029706 | |
Record name | Chlorosulfuric acid | |
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Molecular Weight |
116.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | CHLOROSULFONIC ACID | |
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Record name | Chlorosulfuric acid | |
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Boiling Point |
311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C | |
Record name | CHLOROSULFONIC ACID | |
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Solubility |
/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction | |
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Density |
1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75 | |
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Vapor Density |
4.02 (AIR= 1), Relative vapor density (air = 1): 4.02 | |
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Vapor Pressure |
1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133 | |
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Color/Form |
COLORLESS OR SLIGHTLY YELLOW LIQUID | |
CAS No. |
7790-94-5 | |
Record name | CHLOROSULFONIC ACID | |
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Record name | Chlorosulfonic acid | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9AXL1TJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLOROSULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROSULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-112 °F (USCG, 1999), -80 °C | |
Record name | CHLOROSULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5911 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLOROSULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROSULFONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.